molecular formula C14H15F3N6O2S B2863856 1-isopropyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034278-02-7

1-isopropyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide

Katalognummer B2863856
CAS-Nummer: 2034278-02-7
Molekulargewicht: 388.37
InChI-Schlüssel: IRQUJYZMVYMOMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-isopropyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide” is a derivative of triazolopyrazine . Triazolopyrazine derivatives have been found to exhibit numerous biological activities such as anticonvulsant activity, human P2X7 antagonists, human (h) A3 adenosine receptor antagonists, BRD4 inhibitory and anti-proliferation activity, histamine H4 receptor (H4R), adenosine human receptor, blood–brain barrier permeability, neurokinin-3 receptor (NK-3), non-xanthine adenosine receptor, anti-diabetic, brain Penetrant Phosphodiesterase 2 (PDE2) inhibitor, anti-platelet aggregations, human renin activity, good jak inhibitor, DPP-IV inhibitors, anti-malarial, anti-tuberculosis, anti-bacterial, and anti-fungal, etc. in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has been described, which involves several steps including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, pH regulation, and removal of impurities .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For instance, 1H NMR and mass spectra have been employed to confirm the structures of synthesized compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, a research study developed an analytical method for the quantification of 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4] triazolo [4,3-a] pyrazine (7-nitroso impurity), which is a potential genotoxic impurity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, a highly sensitive and reproducible ultraperformance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) method was developed for the detection of an impurity in sitagliptin drug substances and drug products .

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals: Sitagliptin Drug Products

This compound is used in the pharmaceutical industry, particularly in the production of Sitagliptin drug products. A study focused on the contamination of these products with N-nitrosamines, which are potentially genotoxic substances . The research aimed to develop analytical methods to detect and quantify the precursor and derivative compounds of N-nitrosamines to ensure the safety and efficacy of Sitagliptin medications.

Medicinal Chemistry: Building Blocks for Drug Development

In medicinal chemistry, the triazolopyrazine core of the compound serves as a versatile building block. It’s used to create focused libraries of small molecules that can be further derivatized into potential therapeutic agents . These libraries are crucial for discovering novel receptor agonists and antagonists.

Antibacterial Research: Synthesis and Activity Testing

The compound’s derivatives have been synthesized and tested for their antibacterial activities. Studies have determined the minimum inhibitory concentrations (MICs) against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Oncology: Cancer Prevention Agents

In oncology research, derivatives of this compound are explored as cancer prevention agents. They are studied for their ability to reduce or eliminate free radicals, thereby protecting cells against oxidative damage and contributing to cancer prevention strategies .

Green Chemistry: Environmentally Benign Synthesis

The compound is also significant in green chemistry for its role in environmentally benign synthesis processes. Methods involving this compound are developed to minimize solvent use, enhance reaction rates, and reduce the overall cost, aligning with the principles of green chemistry .

Chemical Synthesis: Access to Privileged Structures

The compound’s structure is considered a “privileged structure” in chemical synthesis. It provides a platform for creating compound collections that can lead to high hit rates and desirable physicochemical properties in drug discovery .

Biochemical Research: Chemical Labeling

Lastly, in biochemical research, the compound is used for chemical labeling to shed light on biochemical mechanisms. It acts as a chemical label that can help in tracking and understanding biological processes at the molecular level .

Safety and Hazards

The safety and hazards associated with similar compounds have been discussed in the literature . For instance, a case study on Sitagliptin drug products concerning contamination with N-nitrosamines was performed using several newly developed analytical methods .

Zukünftige Richtungen

The future directions in the research of similar compounds have been suggested in the literature . For instance, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .

Eigenschaften

IUPAC Name

1-propan-2-yl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6O2S/c1-9(2)22-7-13(18-8-22)26(24,25)19-6-12-21-20-11-5-10(14(15,16)17)3-4-23(11)12/h3-5,7-9,19H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQUJYZMVYMOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.